molecular formula C24H26N2O6S B322183 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B322183
M. Wt: 470.5 g/mol
InChI Key: UONCXHFMPISMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H26N2O6S This compound is characterized by its intricate structure, which includes a sulfonyl group, an anilino group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with 3,5-dimethylaniline under controlled conditions to form the sulfonyl chloride intermediate.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzoate
  • **N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzylamine

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H26N2O6S/c1-15-10-16(2)12-19(11-15)26-33(28,29)20-8-6-18(7-9-20)25-24(27)17-13-21(30-3)23(32-5)22(14-17)31-4/h6-14,26H,1-5H3,(H,25,27)

InChI Key

UONCXHFMPISMKX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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